molecular formula C21H26N2O4S B6573669 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide CAS No. 946213-98-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B6573669
CAS No.: 946213-98-5
M. Wt: 402.5 g/mol
InChI Key: IAMGWHRYQVZHEW-UHFFFAOYSA-N
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Description

The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide features a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 4-(propan-2-yloxy)benzamide moiety at the 6-position. Key features of this compound include:

  • Tetrahydroquinoline backbone: A partially saturated heterocyclic system common in bioactive molecules targeting enzymes or receptors .
  • Ethanesulfonyl group: Enhances metabolic stability and modulates electronic properties .
  • 4-(Propan-2-yloxy)benzamide: A lipophilic substituent that may influence binding affinity and solubility .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-28(25,26)23-13-5-6-17-14-18(9-12-20(17)23)22-21(24)16-7-10-19(11-8-16)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMGWHRYQVZHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings and Implications

Synthesis Strategies : Ethanesulfonyl groups (as in the target compound) are typically introduced via sulfonation reactions, whereas acyl groups (e.g., in 10a/10b) require Friedel-Crafts or coupling methods .

Structural Flexibility: The 4-(propan-2-yloxy)benzamide group enhances lipophilicity, but its efficacy depends on the rigidity of the core structure (e.g., tetrahydroquinoline vs. spirocyclic systems) .

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